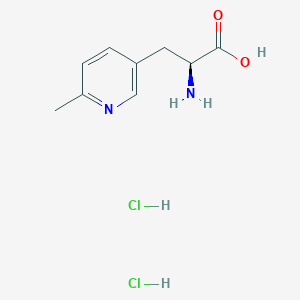
N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- A novel compound similar to the one , 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized using a sulphur arylation reaction. This process likely shares similarities with the synthesis of N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide (Geesi et al., 2020).
Molecular Structure Analysis
- The molecular structure of similar compounds has been characterized using Raman analysis, crystal structure analysis, and Hirshfeld surface analysis. For instance, the compound mentioned above exhibited a monolithic system and an orthorhombic space group in its structure (Geesi et al., 2020).
Chemical Reactions and Properties
- Research on related quinazolinone derivatives often focuses on their antimicrobial properties and their reactions in various chemical contexts. For example, some derivatives have been synthesized for their potential antibacterial properties (Alagarsamy et al., 2016).
Applications De Recherche Scientifique
Antimicrobial Activities
N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide and its derivatives have been explored for their antimicrobial properties. A study by Alagarsamy et al. (2016) synthesized a series of thiosemicarbazide derivatives and found them effective against selective gram-positive and gram-negative bacteria through the agar dilution method (Alagarsamy et al., 2016). Similarly, Zeng et al. (2016) created arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, which demonstrated significant activity against Ralstonia solanacearum and Gibberella zeae, exceeding that of commercial bactericides and fungicides (Zeng et al., 2016).
Synthesis and Characterization
There has been significant work in synthesizing and characterizing various derivatives of this compound. Kut et al. (2020) investigated the regioselective reaction of 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, leading to various novel derivatives (Kut et al., 2020).
Antiviral Activities
The compound and its derivatives also show potential in antiviral applications. Selvam et al. (2007) synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones which exhibited antiviral activity against various viruses like influenza A and severe acute respiratory syndrome corona in cell culture, indicating their potential in antiviral therapy (Selvam et al., 2007).
Antitumor and Anti-inflammatory Applications
Research into the antitumor and anti-inflammatory potential of these compounds is also ongoing. Kumar et al. (2009) synthesized a variety of derivatives which showed varying degrees of anti-inflammatory activity, indicating their potential in treating inflammation-related disorders (Kumar et al., 2009). Similarly, compounds with quinazolin-4-one scaffolds have been evaluated for their antitumor activity against various cancer cell lines, showing significant activity in some cases (Mohamed et al., 2016).
Propriétés
IUPAC Name |
N-(7-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S/c1-9(10-2-4-11(18)5-3-10)15(23)21-22-16(24)13-7-6-12(19)8-14(13)20-17(22)25/h2-9H,1H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRVPZPRYSETSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NN2C(=O)C3=C(C=C(C=C3)F)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-(4-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

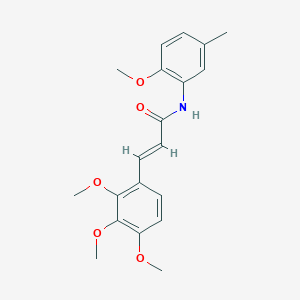
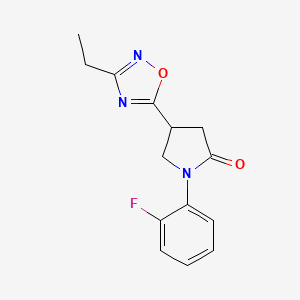
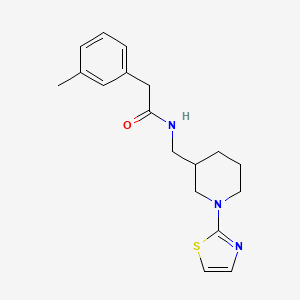
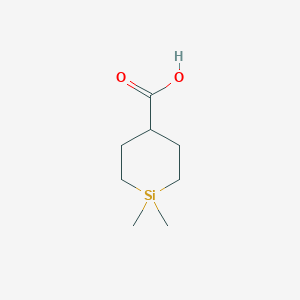
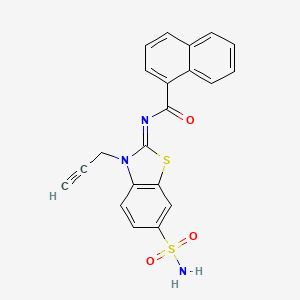
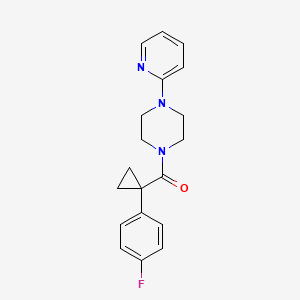
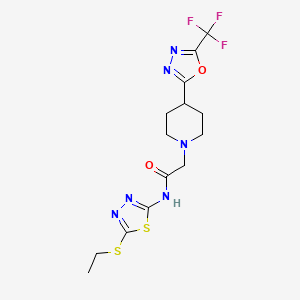
![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)
![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
